molecular formula C6H9NS2 B1242037 (E)-3-(Methylthiomethylene)pyrrolidine-2-thione

(E)-3-(Methylthiomethylene)pyrrolidine-2-thione

Cat. No. B1242037
M. Wt: 159.3 g/mol
InChI Key: BVYUPEKENRMVJK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Methylthiomethylene)pyrrolidine-2-thione is a natural product found in Raphanus sativus var. sativus and Raphanus sativus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines Synthesis : Pyrrolidines, which include compounds like (E)-3-(Methylthiomethylene)pyrrolidine-2-thione, are crucial in medicinal chemistry and industrial applications such as dyes and agrochemicals. A study on the synthesis of pyrrolidines in [3+2] cycloaddition reactions highlights their significance and potential for diverse applications (Żmigrodzka et al., 2022).

  • Metal Complex Formation : Research on the formation of chain and large-ring polymeric metal complexes using sulfur donor ligands like N,N'-ethylenebis(pyrrolidine-2-thione) showcases the compound's role in creating structurally diverse and potentially functional materials (Atherton et al., 1998).

  • Reactivity in Condensation Reactions : The compound's participation in condensation reactions, particularly involving the α-methylene group in 5-alkylpyrrolidine-2-thiones, reveals its reactivity and potential for creating novel chemical entities (Bespalova et al., 1987).

  • Spectroscopic and Structural Studies : Structural and spectroscopic analyses of thioanalogues of certain compounds, including pyrrolidine-2-thione derivatives, provide insights into their chemical properties and potential applications in designing new molecules (Wojciechowska-Nowak et al., 2011).

  • Catalytic Activity in Iron(III)-Schiff Base Complexes : Research on iron(III) complexes with Schiff bases, including pyrrolidine-2-thione derivatives, highlights their catalytic potential in various chemical reactions, such as epoxidation processes (Turkyilmaz et al., 2013).

  • Synthesis of Novel Derivatives : Studies on the synthesis of novel compounds, including dispiro[Acenaphthylene-Pyrrolidine-Pyrrolisine] derivatives through 1,3-dipolar cycloaddition, demonstrate the versatility of pyrrolidine-2-thiones in synthesizing complex organic structures (Liu et al., 2013).

  • Photochemical Investigations : The photochemistry of compounds containing the pyrrolidine-2-thione moiety has been studied using EPR and spin-trapping techniques, providing insights into their potential biological activity and applications (Reszka & Chignell, 1994).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds, such as pyridine-2(1H)-thiones, using (E)-3-(Methylthiomethylene)pyrrolidine-2-thione demonstrates its role in creating diverse heterocyclic structures with potential pharmacological applications (Elneairy, 2010).

  • Synthesis of Substituted Methylthio-Imidazoles and Pyrimidines : The reactions of substituted pyrrolidine-2-thione with various compounds leading to the formation of methylthio-imidazoles and pyrimidines further showcase the compound's utility in synthesizing a wide range of chemical entities (Ma et al., 2016).

properties

Product Name

(E)-3-(Methylthiomethylene)pyrrolidine-2-thione

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

(3E)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione

InChI

InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4+

InChI Key

BVYUPEKENRMVJK-SNAWJCMRSA-N

Isomeric SMILES

CS/C=C/1\CCNC1=S

Canonical SMILES

CSC=C1CCNC1=S

synonyms

3-(methylthio)methylene-2-pyrrolidinethione
raphanusanin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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